molecular formula C18H18N2O3S B2950916 N-(3-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034390-35-5

N-(3-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Katalognummer B2950916
CAS-Nummer: 2034390-35-5
Molekulargewicht: 342.41
InChI-Schlüssel: WNMWHZBQNUTCBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-acetylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as A-804598, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in the regulation of various physiological processes, including inflammation, pain, and immune responses. A-804598 has been extensively studied for its potential therapeutic applications in various diseases, such as chronic pain, inflammatory bowel disease, and cancer.

Wirkmechanismus

A-804598 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as IL-1β and IL-18. A-804598 blocks the activation of the P2X7 receptor, thereby reducing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
A-804598 has been shown to have various biochemical and physiological effects in preclinical studies. In models of neuropathic pain, A-804598 has been shown to reduce pain behavior and decrease the expression of pro-inflammatory cytokines in the spinal cord. In models of inflammatory bowel disease, A-804598 has been shown to reduce inflammation and improve gut barrier function. In cancer cell lines, A-804598 has been shown to induce apoptosis and inhibit cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of A-804598 is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor without affecting other purinergic receptors. However, one limitation of A-804598 is its low solubility, which can make it difficult to administer in vivo. Additionally, A-804598 has a short half-life, which can limit its effectiveness in chronic disease models.

Zukünftige Richtungen

There are several future directions for the study of A-804598. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of the role of the P2X7 receptor in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for A-804598 could improve its solubility and half-life, potentially increasing its effectiveness in vivo.

Synthesemethoden

The synthesis of A-804598 involves a multi-step process, starting with the reaction of 3-acetylphenylboronic acid with 2-bromo-3-chloropyridine, followed by the coupling of the resulting intermediate with tetrahydrothiophene-3-ol. The final step involves the acetylation of the amine group with acetic anhydride. The yield of the synthesis process is typically around 20%.

Wissenschaftliche Forschungsanwendungen

A-804598 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, A-804598 has been shown to have analgesic effects in various pain models, including neuropathic pain, inflammatory pain, and cancer pain. A-804598 has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and rheumatoid arthritis. Additionally, A-804598 has been shown to have anticancer effects in various cancer cell lines.

Eigenschaften

IUPAC Name

N-(3-acetylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12(21)13-4-2-5-14(10-13)20-17(22)16-6-3-8-19-18(16)23-15-7-9-24-11-15/h2-6,8,10,15H,7,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMWHZBQNUTCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.